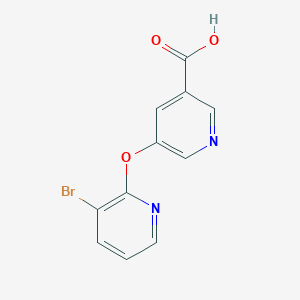

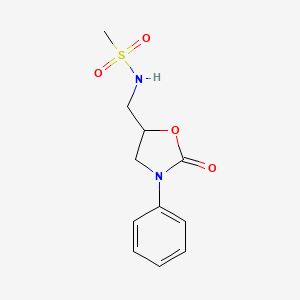

1-(3-((6-甲基吡啶-2-基)氧基)吡咯烷-1-基)-2-(吡啶-4-基硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone involves multiple steps, starting from basic precursors to the final compound. In one study, 2-(pyridine-2-ylamino)acetohydrazide was used as a starting material to synthesize a related compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone. This process involved the reaction of the starting material with carbon disulfide and potassium hydroxide in absolute ethanol, leading to cyclization and the formation of the 1,3,4-oxadiazole nucleus . The synthesis yielded a brown colored compound with a high yield of 90%. This method demonstrates the potential for creating a diverse range of compounds by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. In the case of the 1,3,4-oxadiazole derivative mentioned earlier, IR, NMR, MS spectroscopy, and elemental analysis were used to support the structures of the synthesized compounds . For the 1,2-diaryl(3-pyridyl)ethanone oximes, structural studies were performed in solution using 1H-NMR and in the solid state by X-ray crystallography . These studies revealed the presence of intermolecular hydrogen bonding networks, which are crucial for understanding the stability and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and the presence of intermolecular interactions. For instance, the oxime derivatives of 1,2-diaryl(3-pyridyl)ethanones were found to form hydrogen bonding networks, which could influence their reactivity . The oxime group is known for its ability to participate in various chemical reactions, such as the Beckmann rearrangement or acting as a ligand in coordination chemistry. The presence of a pyridyl group could also facilitate reactions typical of aromatic heterocycles, such as nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical properties, such as color and solubility, can be directly observed during the synthesis process. For example, the 1,3,4-oxadiazole derivative was described as a brown colored compound . The chemical properties, such as antimicrobial activity, can be quantified using assays to determine the minimum inhibitory concentration (MIC). The 1,3,4-oxadiazole derivative exhibited significant antimicrobial activity, with MIC values ranging from 30.2 to 43.2 µg cm-3 . These properties are essential for the potential application of such compounds in medicinal chemistry.

科学研究应用

有机催化合成

描述了一种对映选择性有机催化方法,用于快速合成对映纯度和结构多样性高的螺[吡咯烷-3,3'-氧吲哚]衍生物。这些衍生物表现出重要的生物活性,表明在药物化学和多样性定向合成中具有潜在应用 (陈晓华等人,2009)。

抗癌和抗菌研究

合成了新型取代杂环吡啶衍生物及其金属配合物并对其进行了表征。对这些化合物进行了针对癌细胞系的体外细胞毒性筛选和针对病原菌株的抗菌活性筛选,表明在开发新的治疗剂方面具有潜在应用 (库马尔·B.R. 恰塔尼亚等人,2022)。

对乙烯反应性的催化行为

合成并表征了一系列带有 2-喹喔啉基-6-亚氨基吡啶的铁和钴二氯化物配合物。这些配合物对乙烯反应性表现出良好的催化活性,表明在聚合和工业过程中具有应用前景 (孙文华等人,2007)。

氧化反应性通道

已经研究了与目标分子类似的化合物的化学氧化,为合成具有特定官能团的新型有机化合物提供了潜在途径,这可能在各种化学反应和材料科学应用中很有用 (西尔维·L·帕约等人,2007)。

依托昔布关键中间体的合成

依托昔布关键中间体的合成,依托昔布是一种用作抗炎药的 COX-2 抑制剂,展示了吡啶衍生物在制药中的相关性 (潘海亚,2012)。

属性

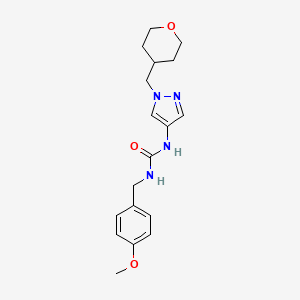

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-3-2-4-16(19-13)22-14-7-10-20(11-14)17(21)12-23-15-5-8-18-9-6-15/h2-6,8-9,14H,7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOJLJZVBXXDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)